



## rel-Hydroxy Itraconazole stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | rel-Hydroxy Itraconazole |           |
| Cat. No.:            | B15622575                | Get Quote |

An In-depth Technical Guide to rel-Hydroxy Itraconazole Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Itraconazole (ITZ) is a broad-spectrum, triazole antifungal agent widely used in the treatment of various fungal infections. Structurally, itraconazole is a complex molecule possessing three chiral centers, leading to the existence of eight potential stereoisomers.[1][2] The clinically administered formulation is a 1:1:1:1 racemic mixture of four cis-diastereomers.[1][2][3]

Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][3] The major active metabolite is hydroxy-itraconazole (OH-ITZ), which itself exhibits potent antifungal activity and contributes significantly to the overall therapeutic and pharmacological effects of the parent drug.[4][5] The hydroxylation of itraconazole occurs on the sec-butyl side chain, introducing a new chiral center and thus doubling the number of possible stereoisomers for the metabolite.

The metabolism of itraconazole is highly stereoselective, meaning that different stereoisomers of the parent drug are metabolized at different rates, leading to a complex and stereochemically distinct profile of metabolites in plasma.[3][6] Understanding the properties of each **rel-Hydroxy Itraconazole** stereoisomer—a term referring to the relative configuration of the stereoisomers[7]—is critical for a comprehensive grasp of the drug's efficacy, potential for drugdrug interactions, and overall clinical pharmacology.



This technical guide provides a detailed overview of the stereoisomers of hydroxy-itraconazole, focusing on their stereoselective formation, pharmacological activity, and the experimental methodologies employed for their separation and characterization.

### Stereoselective Metabolism of Itraconazole

The conversion of itraconazole to hydroxy-itraconazole is a critical metabolic step mediated by CYP3A4. This process is highly stereoselective. In vitro studies using recombinant CYP3A4 have demonstrated that only two of the four clinically administered cis-itraconazole stereoisomers, specifically the (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ isomers, are significantly converted to hydroxy-ITZ, as well as to other secondary metabolites like keto-ITZ and N-desalkyl-ITZ.[1][3][8] Conversely, the (2S,4R,2'R)-ITZ and (2S,4R,2'S)-ITZ isomers are poor substrates for CYP3A4-mediated metabolism.[3][8]

This stereoselectivity has profound implications for the in vivo pharmacokinetics of itraconazole. After a single oral dose, the (2S,4R)-ITZ diastereomers, which are poorly metabolized, reach higher plasma concentrations than the (2R,4S)-ITZ pair.[3] However, this difference diminishes with multiple dosing, a phenomenon attributed to the autoinhibition of CYP3A4 by itraconazole and its metabolites.[3][6]





Click to download full resolution via product page

Figure 1: Stereoselective metabolism of Itraconazole by CYP3A4.

# Pharmacological Activity of Stereoisomers Antifungal Activity

The primary mechanism of itraconazole's antifungal action is the inhibition of fungal lanosterol  $14\alpha$ -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Hydroxy-itraconazole is an active metabolite that shares this mechanism and exhibits a broad antifungal spectrum comparable to the parent compound.[5]

Studies comparing the in vitro activity of itraconazole and mixed-isomer hydroxy-itraconazole have found their IC50 values to be largely identical against a vast array of pathogenic fungi.[9] [10] For over 90% of 1,481 fungal isolates tested, the IC50 values for both compounds were within one dilution range of each other.[9] While some minor differences have been observed in



specific species or under different testing conditions, the general conclusion is that hydroxy-itraconazole is as potent an antifungal agent as itraconazole itself.[10][11]

#### **CYP3A4 Inhibition**

A clinically significant aspect of itraconazole's pharmacology is its potent inhibition of CYP3A4, which is the basis for numerous drug-drug interactions. This inhibition is not limited to the parent drug. All four cis-stereoisomers of itraconazole are potent inhibitors of CYP3A4, with IC50 values in the low nanomolar range.[3][8] Furthermore, the major metabolites—hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole—are also potent CYP3A4 inhibitors, in some cases even more potent than the parent compound.[4][12][13] The combined inhibitory effect of the parent drug stereoisomers and the active metabolite stereoisomers explains why in vitro-in vivo extrapolations of drug interactions are more accurate when all these components are considered.[12]

### **Antiangiogenic and Hedgehog Pathway Inhibition**

More recently, itraconazole has been identified as a potent inhibitor of angiogenesis and the Hedgehog (Hh) signaling pathway, activities distinct from its antifungal mechanism.[2][14] Interestingly, the structure-activity relationship for these effects differs from that for antifungal activity. Studies on all eight stereoisomers of itraconazole (four cis and four trans) revealed that while antifungal potency varied significantly between stereoisomers, the antiangiogenic activity was largely independent of the stereochemical configuration.[2] This suggests that the molecular targets for itraconazole's antiangiogenic and antifungal effects are different.[2][14]

## **Quantitative Data Summary**

The following tables summarize key quantitative data regarding the pharmacological properties and pharmacokinetics of itraconazole and its hydroxy metabolite.

Table 1: Inhibitory Potency (IC50) of Itraconazole Stereoisomers against CYP3A4-mediated Midazolam Hydroxylation



| Compound              | IC50 (nM)     |
|-----------------------|---------------|
| (2R,4S,2'R)-ITZ       | 3.7 - 14.8[3] |
| (2R,4S,2'S)-ITZ       | 3.7 - 14.8[3] |
| (2S,4R,2'R)-ITZ       | 3.7 - 14.8[3] |
| (2S,4R,2'S)-ITZ       | 3.7 - 14.8[3] |
| Hydroxy-ITZ (mixture) | 4.6[13]       |
| Keto-ITZ (mixture)    | 7.0[13]       |
| N-desalkyl-ITZ        | 0.4[13]       |

(Note: Data for individual OH-ITZ stereoisomers is not readily available in the surveyed literature.)

Table 2: Comparative In Vitro Antifungal Activity

| Organism                | Itraconazole (IC50) | Hydroxy-<br>Itraconazole (IC50) | Reference |
|-------------------------|---------------------|---------------------------------|-----------|
| Candida albicans        | 0.019 mg/ml         | 0.019 mg/ml                     | [15]      |
| Aspergillus fumigatus   | 0.078 mg/ml         | 0.078 mg/ml                     | [15]      |
| Cryptococcus neoformans | 0.078 mg/ml         | 0.078 mg/ml                     | [15]      |

(Note: Values represent mixed isomers. Activities are generally considered equivalent for most fungi.)[9][10]

Table 3: Steady-State Pharmacokinetic Parameters in Healthy Volunteers (200 mg, b.i.d.)



| Compound                 | Cmax (µg/mL) | AUC (0-24h)<br>(μg·h/mL) | Half-life (h) | Reference |
|--------------------------|--------------|--------------------------|---------------|-----------|
| Itraconazole<br>(Plasma) | 2.1 ± 0.8    | 34.4                     | 23.1          | [16]      |
| Hydroxy-ITZ<br>(Plasma)  | 3.3 ± 1.0    | 60.2                     | 37.2          | [16]      |

(Values are Mean  $\pm$  SD where available. Cmax = Maximum concentration, AUC = Area under the curve.)

## **Experimental Protocols**

## Protocol 1: Semipreparative Chiral Separation of Itraconazole Stereoisomers by HPLC

This protocol describes a general approach for the separation of the four cis-stereoisomers of itraconazole, which is a prerequisite for studying the individual properties of their hydroxylated metabolites.

Objective: To isolate the four individual cis-stereoisomers of itraconazole from a racemic mixture.

#### Methodology:

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a fraction collector.
- Chromatography Columns: A two-step approach using columns with complementary selectivity is effective.[17]
  - Step 1 Column: Cellulose tris-(4-methylbenzoate) based chiral stationary phase.
  - Step 2 Column: Cellulose tris-(3,5-dimethylphenylcarbamate) based chiral stationary phase.

#### Foundational & Exploratory





- Mobile Phase: A volatile organic mobile phase without additives is used to facilitate sample recovery after fractionation. A typical mobile phase could be a mixture of n-hexane and ethanol.
- Procedure: a. Dissolve the itraconazole racemic mixture in a suitable solvent (e.g., mobile phase). b. First Separation: Inject the sample onto the first chiral column. Set the isocratic mobile phase composition and flow rate to achieve separation of the mixture into three fractions: two peaks corresponding to single, pure stereoisomers, and a third, mixed peak containing the two co-eluting stereoisomers.[17] c. Collect the three fractions using the fraction collector. d. Second Separation: Evaporate the solvent from the mixed fraction. Redissolve the residue and inject it onto the second chiral column, which has complementary selectivity. e. Elute with the mobile phase to resolve the remaining two stereoisomers. f. Collect the purified fractions.
- Confirmation: Confirm the purity of each isolated stereoisomer (>97%) using analytical chiral HPLC.[17] Identity can be further confirmed by comparing optical rotation values with published data.[2][17]





Click to download full resolution via product page

**Figure 2:** Workflow for two-step semipreparative chiral HPLC separation.



## Protocol 2: In Vitro CYP3A4 Inhibition Assay using Midazolam

Objective: To determine the inhibitory potency (IC50) of itraconazole or hydroxy-itraconazole stereoisomers on CYP3A4 activity.

#### Methodology:

- Materials:
  - Human Liver Microsomes (HLM) or recombinant human CYP3A4.
  - Midazolam (probe substrate).
  - Test Inhibitors (individual ITZ or OH-ITZ stereoisomers).
  - NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
  - Phosphate buffer (e.g., 0.1 M, pH 7.4).
  - Acetonitrile (ACN) with internal standard (for quenching).
- Procedure: a. Pre-incubation: In a microcentrifuge tube, combine HLM (or recombinant CYP3A4), phosphate buffer, and a specific concentration of the test inhibitor. Prepare a range of inhibitor concentrations. Include a control with no inhibitor. b. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme. c. Initiate Reaction: Add a solution of midazolam (at a concentration below its Km, e.g., 1-5 μM) to start the reaction. d. Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C in a shaking water bath. Ensure the reaction is in the linear range. e. Stop Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam). f. Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
- Analysis: a. Quantify the formation of the metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable nonlinear regression model.





Click to download full resolution via product page

Figure 3: Workflow for an in vitro CYP3A4 inhibition assay.



# Protocol 3: Antifungal Susceptibility Testing (Microbroth Dilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) or IC50 of itraconazole or hydroxy-itraconazole stereoisomers against a fungal strain.

#### Methodology:

- Materials:
  - 96-well microtiter plates.
  - Standardized fungal inoculum (e.g., prepared according to CLSI guidelines).
  - Test compounds (dissolved in a suitable solvent like DMSO).
  - Culture medium (e.g., RPMI-1640).
  - (Optional) Colorimetric indicator such as MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide] for endpoint determination.[11]
- Procedure: a. Drug Dilution: Prepare serial two-fold dilutions of the test compounds in the
  culture medium directly in the 96-well plates. b. Inoculation: Add the standardized fungal
  inoculum to each well. Include a growth control (no drug) and a sterility control (no
  inoculum). c. Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a
  defined period (e.g., 24-48 hours), depending on the fungal species. d. Endpoint
  Determination:
  - Visual: Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ~50% or 100% reduction) compared to the growth control.
  - Colorimetric (MTT Assay): Add MTT solution to each well and incubate further. Living cells
    will reduce the yellow MTT to purple formazan. Solubilize the formazan crystals and read
    the absorbance on a plate reader. The IC50 is the concentration that reduces the signal by
    50% compared to the control.[11]

#### Conclusion



The stereochemistry of hydroxy-itraconazole plays a pivotal role in the overall pharmacological profile of itraconazole. The parent drug's metabolism by CYP3A4 is highly stereoselective, producing a specific mixture of active hydroxy-metabolites. These metabolites are not only potent antifungal agents, comparable in activity to itraconazole itself, but are also powerful inhibitors of CYP3A4, contributing significantly to the drug's extensive drug-drug interaction profile. Furthermore, the discovery of stereochemistry-independent antiangiogenic activity highlights the multifaceted nature of this drug class and opens avenues for developing analogs with optimized therapeutic profiles. For drug development professionals and researchers, a thorough understanding and characterization of each stereoisomer of both the parent drug and its active metabolites are essential for predicting clinical outcomes, managing drug interactions, and designing safer, more effective therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical aspects of itraconazole metabolism in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of itraconazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] STEREOCHEMICAL ASPECTS OF ITRACONAZOLE METABOLISM IN VITRO AND IN VIVO | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro PubMed [pubmed.ncbi.nlm.nih.gov]







- 10. researchgate.net [researchgate.net]
- 11. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 14. Itraconazole Side Chain Analogues: Structure—Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [rel-Hydroxy Itraconazole stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622575#rel-hydroxy-itraconazole-stereoisomers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com